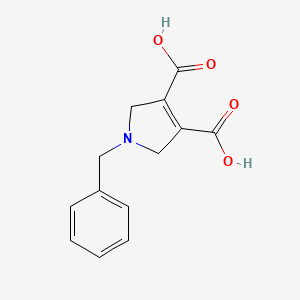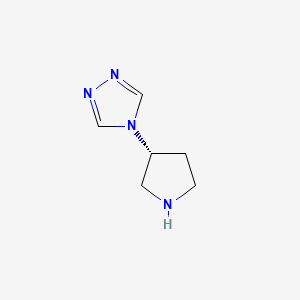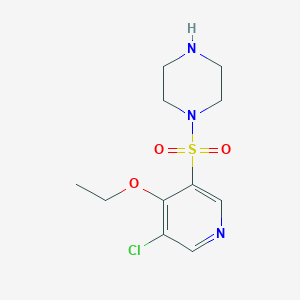
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C11H16ClN3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 5-chloro-4-ethoxypyridine-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions used.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing piperazine or pyridine moieties.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: This compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-((4-Bromophenoxy)acetyl)-4-((4-fluorophenyl)sulfonyl)piperazine: This compound has similar structural features but contains different substituents on the piperazine ring, leading to different biological activities.
1-Benzylpyrrolidine-3-amine derivatives: These compounds contain a pyrrolidine ring instead of a piperazine ring and have different pharmacological properties.
Sulfonamide drugs: These compounds contain a sulfonyl group similar to this compound but have different overall structures and biological activities.
The uniqueness of this compound lies in its specific combination of a piperazine ring and a sulfonyl group, which gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H16ClN3O3S |
|---|---|
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
1-(5-chloro-4-ethoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16ClN3O3S/c1-2-18-11-9(12)7-14-8-10(11)19(16,17)15-5-3-13-4-6-15/h7-8,13H,2-6H2,1H3 |
Clé InChI |
ADNGHUKNWQDRMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


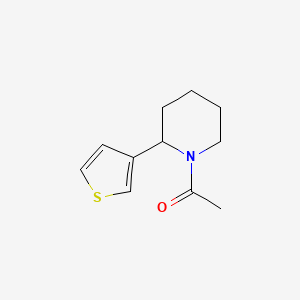
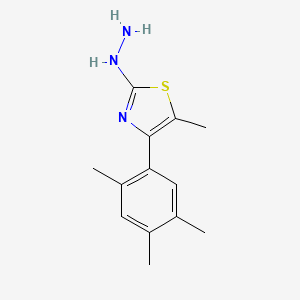

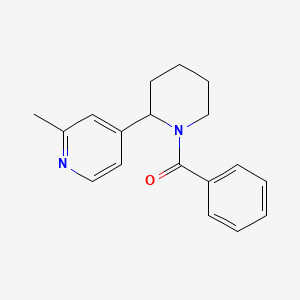
![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
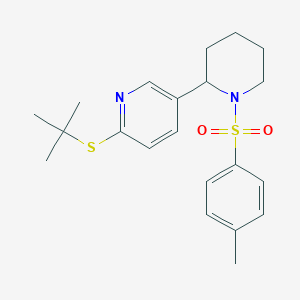

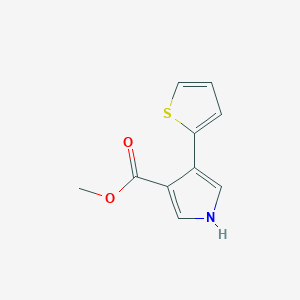
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
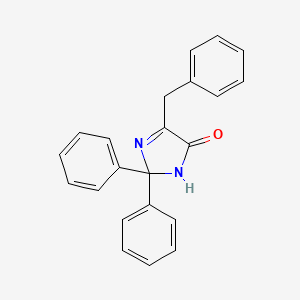
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
